molecular formula C24H23ClN4O3S2 B2952614 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1329862-25-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2952614
CAS No.: 1329862-25-0
M. Wt: 515.04
InChI Key: HMKRNWULJYREET-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution .

Scientific Research Applications

Synthesis and Chemical Reactions

Stepwise Cycloaddition Reactions : Research demonstrates the utility of benzothiazolium derivatives in cycloaddition reactions, leading to the synthesis of complex heterocyclic compounds. These reactions have implications for the development of pharmaceuticals and materials science. The study by Jin et al. (2017) elaborates on using N-phenacylbenzothiazolium bromides for synthesizing tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, showcasing the versatility of thiazole derivatives in chemical synthesis Jin, Sun, Yang, & Yan, 2017.

Antibacterial Activity

Hydroxy Substituted Benzothiazole Derivatives : A study by Gupta (2018) on benzothiazole derivatives highlights their significant antibacterial activities against Streptococcus pyogenes. This finding suggests potential applications of similar compounds in developing new antibacterial agents Gupta, 2018.

Molecular Extraction

Selective Extraction of Americium(III) : The research by Hudson et al. (2006) focuses on hydrophobic, tridentate nitrogen heterocyclic reagents for selectively separating americium(III) from europium(III) in nitric acid. This work has implications for nuclear waste management and the recycling of valuable materials Hudson, Boucher, Braekers, Desreux, Drew, Foreman, Harwood, Hill, Madic, Marken, & Youngs, 2006.

Anticancer Research

Cytotoxicity of Quinazolinones : The study by Hour et al. (2007) presents the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones and their cytotoxic effects against cancer cell lines. This highlights the potential of similar compounds in cancer research and therapy development Hour, Yang, Lien, Kuo, & Huang, 2007.

Advanced Materials

Synthesis of Novel Polyimides : Wang et al. (2006) report on the synthesis of polyimides derived from aromatic dianhydride and diamines, holding pyridine moieties. These materials have potential applications in electronics and aerospace due to their excellent thermal stability and mechanical properties Wang, Li, Ma, Zhang, & Gong, 2006.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of benzothiazole derivatives, this compound could be a promising candidate for further medicinal chemistry research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2.ClH/c1-14(2)27-12-11-17-20(13-27)33-24(21(17)23-25-18-5-3-4-6-19(18)32-23)26-22(29)15-7-9-16(10-8-15)28(30)31;/h3-10,14H,11-13H2,1-2H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKRNWULJYREET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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